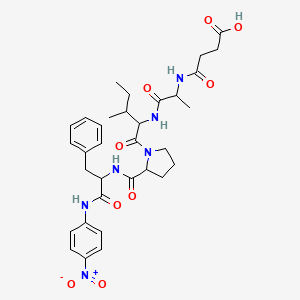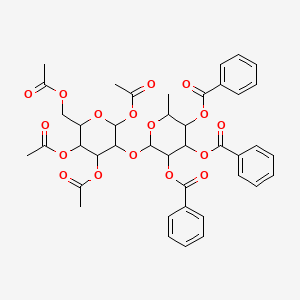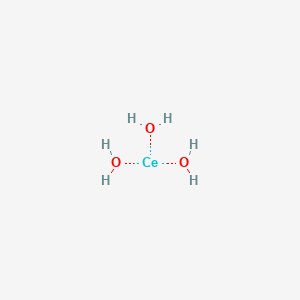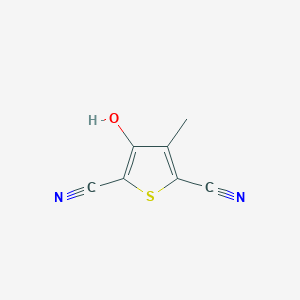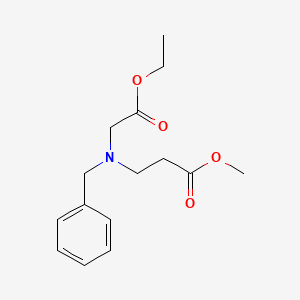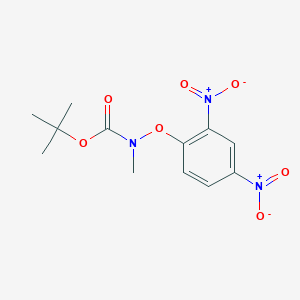
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate is a chemical compound with the molecular formula C12H15N3O7 and a molecular weight of 313.2634 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of tert-butyl 2,4-dinitrophenoxy(methyl)carbamate involves several steps. One common method includes the reaction of 2,4-dinitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dinitrophenoxy(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2,4-dinitrophenyl)carbamate: This compound has a similar structure but lacks the methyl group on the carbamate moiety.
Tert-butyl 2,4-dinitrophenyl ether: This compound is structurally related but does not contain the carbamate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H15N3O7 |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
tert-butyl N-(2,4-dinitrophenoxy)-N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O7/c1-12(2,3)21-11(16)13(4)22-10-6-5-8(14(17)18)7-9(10)15(19)20/h5-7H,1-4H3 |
InChI Key |
MAFDAUVPESQXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


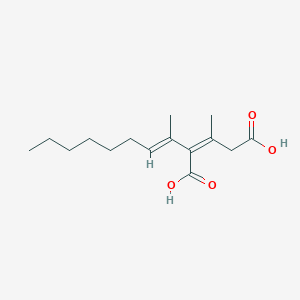
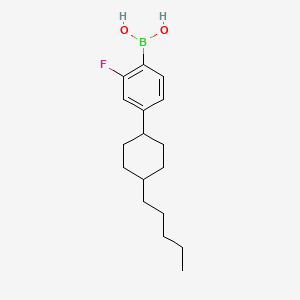
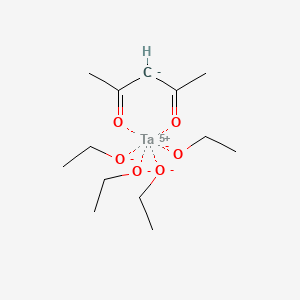
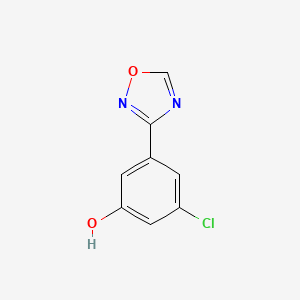
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)
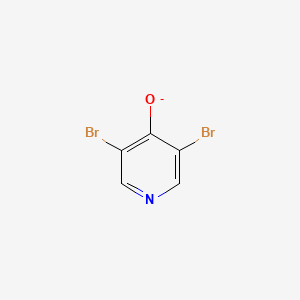
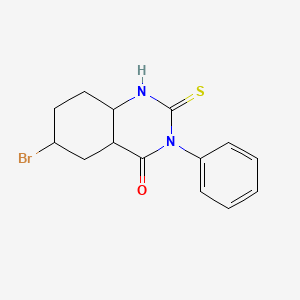
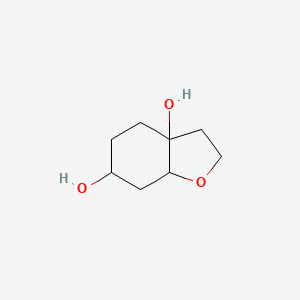
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
